D-sorbose

Catalog No.
S572979
CAS No.
3615-56-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-sorbose

CAS Number

3615-56-3

Product Name

D-sorbose

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

D Sorbose, D-Sorbose, L Sorbose, L-Sorbose, Sorbose

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

Potential Sweetener with Health Benefits

Research has explored D-sorbose as a potential sweetener due to its sweetness profile and potential health benefits. Studies have shown that D-sorbose may:

  • Inhibit disaccharidase activity: D-sorbose may hinder the enzymes that break down sucrose and maltose in the small intestine, potentially leading to slower sugar absorption and lower blood sugar levels after meals. Source:
  • Have a low glycemic index: This suggests that D-sorbose may cause a smaller rise in blood sugar compared to other sugars. Source:

D-sorbose is a ketose sugar classified as a monosaccharide, specifically a hexose. Its molecular formula is C₆H₁₂O₆, and it is structurally similar to D-sorbitol, differing primarily in the configuration around the second carbon atom. D-sorbose has a sweetness comparable to that of sucrose, making it a potential sweetening agent in various applications. It plays a significant role in the commercial synthesis of ascorbic acid (vitamin C), often serving as an intermediate compound in its production process .

  • D-sorbose is generally considered safe for consumption in limited amounts [].
  • However, specific data on toxicity is limited, and more research is needed to determine its safety profile for various uses [].

Note:

  • More research is needed to fully understand the mechanism of action and potential health effects of D-sorbose.
  • This information is for educational purposes only and should not be interpreted as medical advice.
Typical of sugars, including oxidation, reduction, and esterification. One notable reaction involves the oxidation of D-sorbose to 2-keto-L-gluconic acid, which can subsequently be esterified using sodium methoxide. This transformation highlights its utility in synthetic organic chemistry and biochemistry .

Key Reactions:

  • Oxidation: D-sorbose can be oxidized to form 2-keto-L-gluconic acid.
  • Reduction: It can also serve as a substrate for enzymatic reactions, where it is reduced or transformed into other sugars or acids.
  • Esterification: Involves converting the hydroxyl groups into ester functional groups.

D-sorbose exhibits various biological activities, particularly in its role as a substrate for microbial fermentation processes. It is metabolized by certain bacteria, such as Gluconobacter and Acetobacter, which convert it into L-sorbose through oxidation reactions. This metabolic pathway is crucial in the industrial production of vitamin C, as these microorganisms efficiently convert D-sorbitol to L-sorbose, which is then further processed into ascorbic acid .

The synthesis of D-sorbose typically begins with D-glucose, which is hydrogenated to produce D-sorbitol. Subsequently, microbial fermentation processes utilizing specific strains of bacteria are employed to convert D-sorbitol into D-sorbose. For example, Gluconobacter oxydans is commonly used for this biotransformation due to its unique enzymatic capabilities .

Synthesis Overview:

  • Hydrogenation of D-glucose → D-sorbitol
  • Fermentation by bacteria (e.g., Gluconobacter oxydans) → D-sorbose

D-sorbose finds applications primarily in the food and pharmaceutical industries. Its sweetness makes it suitable for use as a sugar substitute in low-calorie food products. Additionally, its role as an intermediate in the synthesis of vitamin C adds to its significance in nutritional supplements and pharmaceuticals .

Key

Studies have shown that D-sorbose interacts with specific enzymes involved in carbohydrate metabolism. Its metabolic pathways are crucial for understanding its role in various biochemical processes. Research indicates that the enzyme activity associated with D-sorbose can influence its conversion rates and efficiency during fermentation processes .

Notable Interactions:

  • Enzymatic interactions during fermentation.
  • Influence on metabolic pathways related to carbohydrate metabolism.

D-sorbose shares structural similarities with several other sugars and sugar alcohols. The most notable compounds include:

  • D-Sorbitol: A sugar alcohol that serves as the precursor for D-sorbose.
  • L-Sorbose: The naturally occurring form that differs from D-sorbose at the second carbon position.
  • D-Fructose: Another ketose sugar with different functional properties.
CompoundStructure DifferenceKey Characteristics
D-SorbitolAlcohol group at C2Sugar alcohol; precursor to D-sorbose
L-SorboseConfiguration at C2Natural form; used in vitamin C synthesis
D-FructoseKetone group at C2Sweeter than glucose; used in food products

D-sorbose's uniqueness lies in its specific configuration and role as an intermediate in vitamin C synthesis, distinguishing it from other similar compounds.

XLogP3

-3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

JJ09461NJS

Other CAS

3615-56-3

Wikipedia

Keto-D-sorbose

Dates

Modify: 2023-08-15

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